n-ブチリデンフタリド

概要

説明

この化合物は、心臓や脳の血管収縮を含む血液関連疾患の治療に、伝統的に漢方薬で使用されてきました . 近年、抗腫瘍作用や抗炎症作用などの潜在的な治療特性を持つことから、注目を集めています .

製法

合成経路と反応条件

ブチリデンフタリドは、さまざまな方法で合成できます。 一般的な方法の1つは、メタノールやギ酸などの溶媒を使用して、Angelica sinensis から化合物を抽出することです . 抽出プロセスは通常、原料を粗粉砕し、制御された条件下で溶媒抽出を行うことから始まります .

工業的製造方法

工業的な設定では、ブチリデンフタリドの製造には、通常、大規模な抽出と精製プロセスが伴います。 化合物の品質と純度を確保するために、高速液体クロマトグラフィー(HPLC)とケモメトリックスを組み合わせて使用することが一般的です . 工業的製造方法は、収率を最大化し、化合物の完全性を維持するように設計されています。

科学的研究の応用

Butylidenephthalide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:

Chemistry: Butylidenephthalide is used as a precursor in the synthesis of various bioactive compounds.

Medicine: Butylidenephthalide has demonstrated potential as an anti-tumor agent, particularly in the treatment of glioblastoma multiforme, an aggressive brain cancer.

Industry: The compound is used in the development of biodegradable polymer wafers for targeted drug delivery.

作用機序

ブチリデンフタリドの作用機序は、複数の分子標的と経路を伴います。 パーキンソン病のモデルでは、この化合物は、アポトーシス経路を阻害するためにegl-1の発現を阻害し、プロテアソームの活性を高めるためにrpn-6の発現を高めることによって、その効果を発揮します . さらに、ブチリデンフタリドは、癌転移に役割を果たすAXLタンパク質の発現を抑制することが示されています .

生化学分析

Biochemical Properties

n-Butylidenephthalide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to block egl-1 expression to inhibit apoptosis pathways and raise rpn-6 expression to enhance the activity of proteasomes .

Cellular Effects

n-Butylidenephthalide has significant effects on various types of cells and cellular processes. In Parkinson’s disease animal models, n-Butylidenephthalide significantly attenuates dopaminergic neuron degeneration induced by 6-hydroxydopamine, reduces α-synuclein accumulation, recovers lipid content, food-sensing behavior, and dopamine levels .

Molecular Mechanism

n-Butylidenephthalide exerts its effects at the molecular level through various mechanisms. It may block egl-1 expression to inhibit apoptosis pathways and raise rpn-6 expression to enhance the activity of proteasomes .

Temporal Effects in Laboratory Settings

Over time, n-Butylidenephthalide has shown to prolong the lifespan of 6-hydroxydopamine treatment in Parkinson’s disease animal models .

Dosage Effects in Animal Models

The effects of n-Butylidenephthalide vary with different dosages in animal models. For instance, oral administration of 250 mg/kg (bid) n-Butylidenephthalide before the onset of the disease has shown a better effect on survival than riluzole in an ALS mouse model .

Metabolic Pathways

The metabolic pathways of n-Butylidenephthalide include hydroxylation, hydration, hydrolysis, and glutathione conjugation .

Transport and Distribution

n-Butylidenephthalide is transported and distributed within cells and tissues. In a study, biodegradable polymer wafers were implanted into rats to deliver a high dose of n-Butylidenephthalide to the site of a recurrent glioblastoma multiforme tumor .

Subcellular Localization

The subcellular localization of n-Butylidenephthalide is predominantly in the nucleus. When cells are treated with n-Butylidenephthalide, its expression is mainly found in the cytoplasm .

準備方法

Synthetic Routes and Reaction Conditions

Butylidenephthalide can be synthesized through various methods. One common approach involves the extraction of the compound from Angelica sinensis using solvents such as methanol and formic acid . The extraction process typically involves coarsely powdering the raw material and then subjecting it to solvent extraction under controlled conditions .

Industrial Production Methods

In industrial settings, the production of butylidenephthalide often involves large-scale extraction and purification processes. High-performance liquid chromatography (HPLC) combined with chemometrics is commonly used to ensure the quality and purity of the compound . The industrial production methods are designed to maximize yield and maintain the integrity of the compound.

化学反応の分析

反応の種類

ブチリデンフタリドは、酸化、還元、置換反応など、さまざまな化学反応を起こします . これらの反応は、化合物の構造を修飾し、治療特性を強化するために不可欠です。

一般的な試薬と条件

ブチリデンフタリドを含む反応で使用される一般的な試薬には、酸化剤、還元剤、触媒などがあります。 たとえば、ラセミ体のブチリデンフタリドの酵素的分割は、ブチリデンフタリドと無水酢酸の反応を触媒するNovozyme 435を使用して達成できます .

生成される主な生成物

ブチリデンフタリドの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応では、さまざまな酸化誘導体が生成される可能性があり、還元反応では、化合物の還元形態が生成される可能性があります .

科学研究への応用

ブチリデンフタリドは、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。注目すべき用途を次に示します。

類似化合物との比較

類似化合物には、リグスティリド、センキュノリドI、センキュノリドHなどがあります . これらの化合物と比較して、ブチリデンフタリドは、その特定の治療特性と複数の分子経路を標的とする能力においてユニークです。 たとえば、リグスティリドは、主にその抗炎症効果で知られていますが、ブチリデンフタリドは、抗腫瘍効果や神経保護効果など、より幅広い用途を示しています .

生物活性

(Z)Butylidenephthalide (Bdph), a natural compound derived from the traditional Chinese medicinal herb Angelica sinensis, has garnered attention for its diverse biological activities, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of Bdph, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

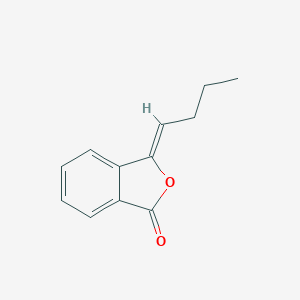

Chemical Structure and Properties

(Z)Butylidenephthalide is characterized by its phthalide structure, which contributes to its pharmacological properties. Its molecular formula is C₁₃H₁₄O₂, and it possesses a unique configuration that enhances its biological activity.

Antitumor Activity

Numerous studies have demonstrated the antitumor effects of (Z)butylidenephthalide, particularly against glioblastoma multiforme (GBM). The following table summarizes key findings related to its antitumor activity:

The mechanisms underlying the antitumor effects of Bdph are multifaceted:

- Inhibition of Cancer Stem Cells : Bdph has been shown to target cancer stem cells in GBM, which are often resistant to conventional therapies. It reduces their viability and propagating properties in vitro .

- Pathway Modulation : Bdph inhibits receptor tyrosine kinases such as Axl and EGFR, leading to downstream effects on the mTOR pathway. This multi-target approach enhances the efficacy of combined therapies with agents like pembrolizumab and temozolomide (TMZ) .

- Induction of Apoptosis : Studies indicate that Bdph may promote apoptosis in tumor cells through the activation of specific signaling pathways, including protein kinase C (PKC) pathways .

Case Studies

A notable case study involved a patient with recurrent GBM treated with a combination of (Z)butylidenephthalide delivered via a biodegradable wafer, along with TMZ and immunotherapy. The patient exhibited a progression-free survival (PFS) of over 22 months without significant adverse effects, highlighting the potential clinical benefits of this treatment regimen .

Neuroprotective Effects

In addition to its antitumor properties, (Z)butylidenephthalide has demonstrated neuroprotective effects in various models. It has been shown to reduce neuronal damage and infarction size in ischemic conditions, suggesting its potential for treating neurodegenerative disorders .

Toxicity and Safety Profile

The safety profile of (Z)butylidenephthalide has been evaluated in several studies. It was found to be well-tolerated in animal models and clinical settings, with no significant adverse reactions reported during treatment .

特性

IUPAC Name |

(3Z)-3-butylidene-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBOCUXXNSOQHM-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30993698 | |

| Record name | (3Z)-3-butylidene-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; pervasive warm spicy aroma | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.080-1.117 | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

72917-31-8, 551-08-6 | |

| Record name | (Z)-3-Butylidenephthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072917318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylidenephthalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butylidenephthalide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(3H)-Isobenzofuranone, 3-butylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-3-butylidene-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butylidenephthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTYLIDENEPHTHALIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GM611H175 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: n-Butylidenephthalide (BP) exerts its effects through various mechanisms, including:

- Inhibition of α-glucosidase: BP acts as a noncompetitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, BP may help regulate blood glucose levels. []

- Modulation of gene expression: BP has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, autophagy, and inflammation. [, , , , , , , , ] For instance, it upregulates REDD1, leading to mTOR inhibition and suppression of gastric cancer cell growth. []

- Activation of AMPK: BP can activate AMPK, a key energy sensor in cells. This activation can lead to the inhibition of mTOR, a protein involved in cell growth and proliferation. []

- Modulation of signaling pathways: BP has been shown to influence signaling pathways like the Jak2/Stat3 pathway, which plays a role in stem cell pluripotency. [] Additionally, BP activates the JNK pathway, contributing to its antitumor effects. [, ]

A:

- Spectroscopic Data: Structural elucidation typically involves techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry. Specific spectroscopic data can be found in publications studying the isolation and characterization of BP. [, , ]

ANone: The research provided primarily focuses on the biological activities of BP. Currently, there isn't sufficient evidence to suggest catalytic properties or applications of BP.

A: While computational studies are not extensively discussed in the provided research, docking analysis has been used to predict the binding mode of BP with α-glucosidase, providing insights into its inhibitory activity. []

A: Studies on the insecticidal activity of BP and its analogs suggest that the presence of conjugation, rather than aromaticity, plays a crucial role in its toxicity against certain insects. [] Additionally, the geometrical isomerism of BP influences its larvicidal activity, with the (Z)-isomer being more potent. []

ANone: As a hydrophobic compound, BP faces challenges in terms of stability and bioavailability. To address these issues, researchers have explored various formulation strategies, including:

- Liposomal encapsulation: Liposomes like LPPC have shown promise in protecting BP from degradation, enhancing its cellular uptake, and improving its delivery across the blood–brain barrier. [, , , , ]

- Nanoparticle conjugation: Conjugation of BP with gold nanoparticles, particularly when combined with PEGylation, has been shown to improve its delivery, cellular uptake, and anti-cancer activity in brain tumor models. [, ]

ANone: The specific SHE (Safety, Health, and Environment) regulations for BP might vary depending on its intended use and the regulatory framework of different countries. It is essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information.

A:

- Absorption, Distribution, Metabolism, Excretion (ADME): BP is known to be metabolized in the liver. [] Studies have identified various metabolites of BP in rat and human liver microsomes, highlighting the involvement of metabolic pathways like hydroxylation, hydration, hydrolysis, and glutathione conjugation. []

- In vivo activity and efficacy: Animal studies have demonstrated the therapeutic potential of BP in various disease models, including Parkinson's disease, stroke, and different types of cancer. [, , , , , , , , , , , , ] For instance, BP has shown protective effects against dopaminergic neuron degeneration and α-synuclein accumulation in a C. elegans model of Parkinson’s disease. []

A:

- In vitro efficacy: BP has shown cytotoxic effects against various cancer cell lines, including glioblastoma, hepatocellular carcinoma, breast cancer, and melanoma, inducing cell cycle arrest and apoptosis. [, , , , , , , , , , ]

- In vivo efficacy: Animal models have demonstrated the therapeutic potential of BP in various conditions. For example, BP administration inhibited tumor growth in xenograft models of glioblastoma, hepatocellular carcinoma, and colorectal cancer. [, , ] Additionally, BP improved motor function in a mouse model of Parkinson’s disease. []

ANone: While BP has shown promising therapeutic effects in preclinical studies, its long-term safety profile in humans requires further investigation.

A:

- Liposomal encapsulation: LPPC, a liposomal formulation, has been shown to enhance BP delivery across the blood–brain barrier, particularly in the context of glioblastoma treatment. [, ]

- Nanoparticle conjugation: Conjugation of BP with PEGylated gold nanoparticles has been explored as a strategy to improve its delivery and anti-cancer activity in brain tumor models. [, ]

- Interstitial control-released polymers: Cerebraca wafer, a biodegradable polymer carrying BP, has demonstrated promising results in treating recurrent high-grade gliomas. []

ANone: Current research on BP does not extensively explore specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects. Further investigation is needed in this area.

ANone: Various analytical methods are employed to characterize, quantify, and monitor BP, including:

- High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate, identify, and quantify BP in plant extracts and biological samples. [, , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analyzing the volatile components of plant extracts containing BP, providing information about its composition and relative abundance. [, , ]

- Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS): This advanced technique offers high sensitivity and resolution for identifying and characterizing BP metabolites in biological samples. []

ANone: The current literature primarily focuses on the medicinal properties of BP, and further research is needed to assess its environmental impact and degradation pathways comprehensively.

A: BP is a hydrophobic compound, which inherently limits its solubility in aqueous environments. This property poses challenges for its formulation and bioavailability. [, ] Research efforts have focused on encapsulation techniques and nanoformulations to enhance its solubility and dissolution rate.

ANone: Specific quality control and assurance measures for BP would depend on its production process and intended applications. Standardized protocols and guidelines are essential to ensure the consistency, safety, and efficacy of BP throughout its development, manufacturing, and distribution.

ANone: The provided research does not provide in-depth information regarding the immunogenicity of BP.

ANone: The interaction of BP with specific drug transporters has not been extensively studied in the provided research. Further investigation is needed to understand if such interactions occur and their potential implications for BP's pharmacokinetic profile.

ANone: Limited information is available on BP's potential to induce or inhibit drug-metabolizing enzymes. Further research is needed to assess the possibility of such interactions and their clinical relevance.

ANone: The research provided focuses primarily on BP. While other compounds might share similar therapeutic targets or activities, a direct comparison of alternatives and substitutes requires further investigation.

ANone: Specific strategies for recycling and waste management of BP are not extensively addressed in the provided research. Sustainable practices in research and production settings are essential to minimize environmental impact.

ANone: Research on BP utilizes a range of standard laboratory equipment, techniques, and resources commonly employed in cell biology, molecular biology, and preclinical studies. Access to advanced analytical instruments, such as HPLC, GC-MS, and UHPLC-HRMS, is crucial for characterizing BP, its metabolites, and investigating its mechanisms of action.

ANone: BP, a natural compound found in plants like Angelica sinensis, has a long history of use in traditional Chinese medicine. Recent research has focused on elucidating its pharmacological properties, including its antitumor, anti-inflammatory, and neuroprotective effects.

ANone: Research on BP spans various disciplines, including:

- Pharmacology: Investigating the mechanisms of action, therapeutic potential, and safety profile of BP. [, , , , , , , , , , , , ]

- Medicinal Chemistry: Exploring the structure-activity relationship (SAR) of BP and developing novel derivatives with improved properties. []

- Pharmaceutics: Developing effective drug delivery systems, such as liposomes and nanoparticles, to enhance BP's stability, solubility, and bioavailability. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。